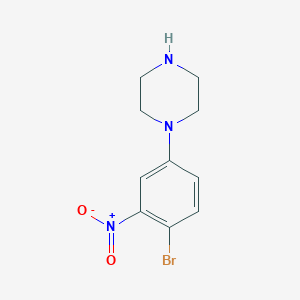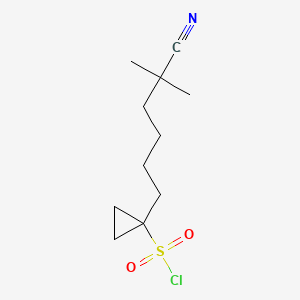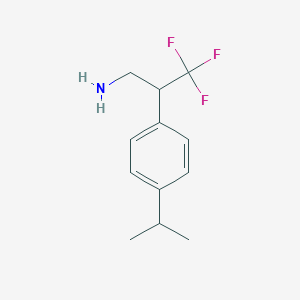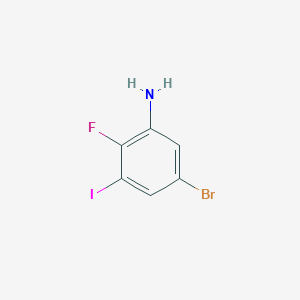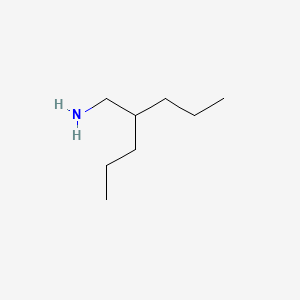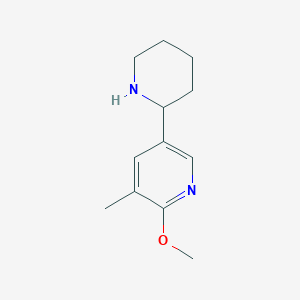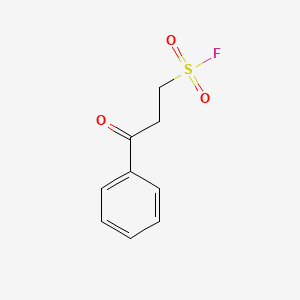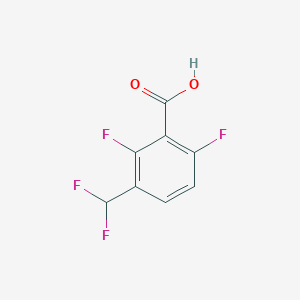
3-(Difluoromethyl)-2,6-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-2,6-difluorobenzoic acid is a fluorinated aromatic compound that has garnered interest in various fields of research due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2,6-difluorobenzoic acid typically involves the introduction of difluoromethyl groups into the aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various routes, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluorocarbene reagents has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer difluoromethyl groups to aromatic substrates in a controlled manner . The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl groups to other functional groups, such as methyl or hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, metal-based catalysts, and oxidizing or reducing agents. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-2,6-difluorobenzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-2,6-difluorobenzoic acid involves its interaction with molecular targets through its difluoromethyl and difluorobenzoic acid groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects . The precise pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the difluoromethyl group and is used in agrochemicals.
3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid: Another difluoromethylated compound with applications in fungicides.
Uniqueness
3-(Difluoromethyl)-2,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other difluoromethylated compounds.
Eigenschaften
Molekularformel |
C8H4F4O2 |
|---|---|
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
3-(difluoromethyl)-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7H,(H,13,14) |
InChI-Schlüssel |
UDVRSEUGLUBGOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)F)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



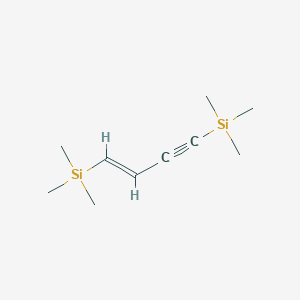

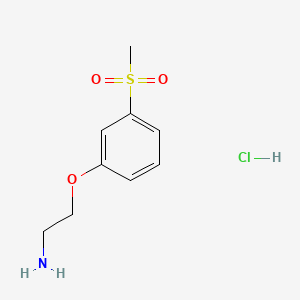
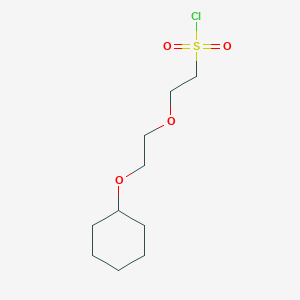
amine](/img/structure/B15310507.png)
